2-Methoxy-d3-aniline-d4
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Overview
Description
2-Methoxy-d3-aniline-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogenIt is used primarily in research settings, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which helps in tracing and studying various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-d3-aniline-d4 typically involves the deuteration of 2-methoxyaniline. This process can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium. One common method involves the reaction of 2-methoxyaniline with deuterated methanol in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale deuteration reactions under controlled conditions to ensure high purity and yield of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-d3-aniline-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aniline group to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to the aniline group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Methoxy-d3-aniline-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-d3-aniline-d4 is primarily related to its role as a tracer in various chemical and biological processes. The deuterium atoms in the compound allow researchers to track its movement and transformation through different pathways. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: The non-deuterated version of 2-Methoxy-d3-aniline-d4.
2-Methoxy-4-nitroaniline: A compound with a nitro group instead of an aniline group.
2-Methoxy-5-chloroaniline: A compound with a chloro group instead of an aniline group.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies. This isotopic labeling provides a distinct advantage in research applications where tracking the movement and transformation of the compound is crucial .
Properties
Molecular Formula |
C7H9NO |
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Molecular Weight |
130.20 g/mol |
IUPAC Name |
N,N,3,4-tetradeuterio-2-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,3D,5D/hD2 |
InChI Key |
VMPITZXILSNTON-IFEBORGTSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C(=C1[2H])OC([2H])([2H])[2H])N([2H])[2H] |
Canonical SMILES |
COC1=CC=CC=C1N |
Origin of Product |
United States |
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